molecular formula C11H19N3O2 B2390485 Tert-butyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate CAS No. 1997423-69-4

Tert-butyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate

Cat. No.: B2390485
CAS No.: 1997423-69-4
M. Wt: 225.292
InChI Key: XWJGKDQJTALGKR-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate is a compound that features a tert-butyl ester group, an amino acid backbone, and a methylimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate typically involves the protection of the amino group, followed by the introduction of the tert-butyl ester group. One common method involves the use of tert-butyl chloroformate in the presence of a base to form the tert-butyl ester. The methylimidazole moiety can be introduced through a nucleophilic substitution reaction using a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the imidazole ring or the amino acid backbone.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the imidazole ring or the amino acid backbone.

Scientific Research Applications

Tert-butyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the amino acid backbone can interact with enzymes and receptors. These interactions can modulate biological pathways and exert various effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2S)-2-amino-3-(1H-imidazol-4-yl)propanoate: Similar structure but with an unsubstituted imidazole ring.

    Tert-butyl (2S)-2-amino-3-(1-methylimidazol-2-yl)propanoate: Similar structure but with a different position of the methyl group on the imidazole ring.

Uniqueness

Tert-butyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This unique structure can lead to distinct interactions with molecular targets and different applications compared to similar compounds.

Properties

IUPAC Name

tert-butyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)9(12)5-8-6-14(4)7-13-8/h6-7,9H,5,12H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJGKDQJTALGKR-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CN(C=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CN(C=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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